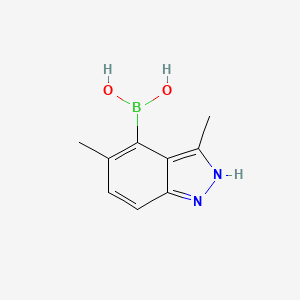
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a 1H-indazole core substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole core followed by the introduction of the boronic acid group. One common method includes the reaction of 3,5-dimethyl-1H-indazole with a boronic acid derivative under suitable conditions. For instance, the compound can be synthesized by reacting 3,5-dimethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-boron bonds. This method allows for the efficient production of boronic acid derivatives on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s indazole core may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
- (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-5-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-6-yl)boronic acid
Comparison: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole core, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H11BN2O2 |
|---|---|
Peso molecular |
190.01 g/mol |
Nombre IUPAC |
(3,5-dimethyl-2H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-5-3-4-7-8(6(2)11-12-7)9(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |
Clave InChI |
KXPFXAXOIWFLNV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=NNC(=C12)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)

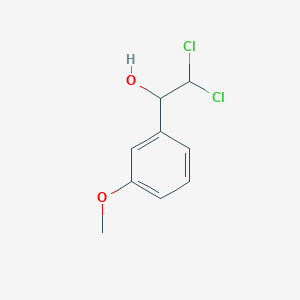
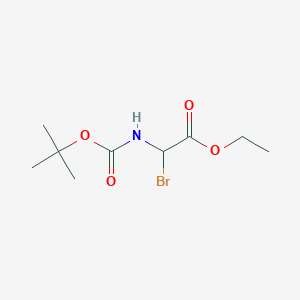
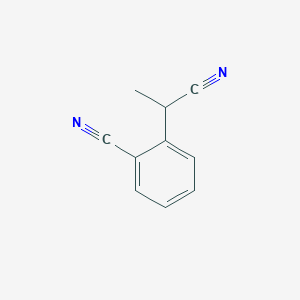
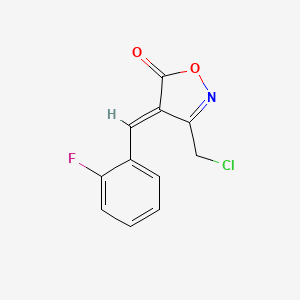
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
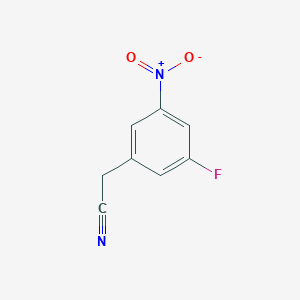
![(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
